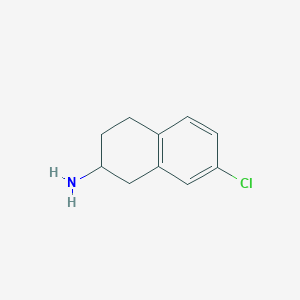

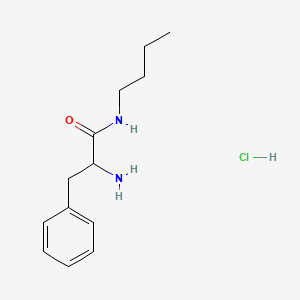

4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride

Übersicht

Beschreibung

“4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride” is a chemical compound with the molecular formula C14H23Cl2N3O and a molecular weight of 320.3 g/mol . It is typically available in powder form .

Physical And Chemical Properties Analysis

“4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride” is a powder at room temperature . Its molecular weight is 320.3 g/mol . More detailed physical and chemical properties may be available in specialized chemical databases or safety data sheets.Wissenschaftliche Forschungsanwendungen

Affinity for Sigma Binding Sites

- A study by Perregaard et al. (1995) explored compounds related to 4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride, finding high affinity for both sigma 1 and sigma 2 binding sites. These compounds also showed affinity for serotonin 5-HT1A and 5-HT2A, dopamine D2, and adrenergic alpha 1 receptors (Perregaard, Moltzen, Meier, & Sanchez, 1995).

Antipsychotic Agent Potential

- Peprah et al. (2012) conducted structure-activity relationship studies on a homopiperazine analog of haloperidol, which is structurally similar to 4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride. They identified several new agents with potential as antipsychotic drugs (Peprah, Zhu, Eyunni, Etukala, Setola, Roth, & Ablordeppey, 2012).

Anticancer and Antimicrobial Activities

- Rathinamanivannan et al. (2019) synthesized derivatives of 4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one and studied their antimicrobial and anticancer activities. They employed in silico docking and in vitro assays to assess these properties (Rathinamanivannan, Megha, Chinnamanayakar, Kumar, & Ezhilarasi, 2019).

Dipeptidyl Peptidase IV Inhibition for Diabetes Treatment

- Kim et al. (2005) investigated a series of beta-amino amides related to 4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride as inhibitors of dipeptidyl peptidase IV for treating type 2 diabetes. They identified a potent, orally active compound with excellent selectivity and in vivo efficacy in animal models (Kim, Wang, Beconi, Eiermann, Fisher, He, Hickey, Kowalchick, Leiting, Lyons, Marsilio, McCann, Patel, Petrov, Scapin, Patel, Roy, Wu, Wyvratt, Zhang, Zhu, Thornberry, & Weber, 2005).

Central Nervous System Receptor Affinity

- Beduerftig et al. (2001) described a novel synthesis method for compounds structurally similar to 4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride, exploring their interactions with central nervous system receptors (Beduerftig, Weigl, & Wünsch, 2001).

Anticonvulsant Activity

- Kamiński et al. (2015) synthesized hybrid compounds, including derivatives of 4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one, displaying broad-spectrum anticonvulsant activity in preclinical seizure models (Kamiński, Zagaja, Łuszczki, Rapacz, Andres-Mach, Latacz, & Kieć‐Kononowicz, 2015).

Calcium Channel Blocker for Pain Management

- Noh et al. (2011) developed a quantification method for a novel T-type calcium channel blocker related to 4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one, which showed potential as a pain reliever in rat neuropathic pain models (Noh, Kim, Kam, Choo, Lee, & Kang, 2011).

Catalysis and Synthetic Applications

- Pourghasemi Lati et al. (2018) synthesized 4-(4-Propylpiperazine-1-yl)butane-1-sulfonic acid-modified silica-coated magnetic nanoparticles. These nanoparticles were used as a catalyst in the synthesis of benzothiazolylamino phenylmethyl-2-naphthols, demonstrating the utility of related compounds in catalytic applications (Pourghasemi Lati, Shirini, Alinia-Asli, & Rezvani, 2018).

Histamine H4 Receptor Ligands

- Altenbach et al. (2008) studied a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, providing insights into the role of similar compounds in anti-inflammatory and pain relief applications (Altenbach, Adair, Bettencourt, Black, Fix-Stenzel, Gopalakrishnan, Hsieh, Liu, Marsh, McPherson, Milicic, Miller, Vortherms, Warrior, Wetter, Wishart, Witte, Honore, Esbenshade, Hancock, & Brioni, 2008).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause certain health hazards. Precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . For more detailed safety information, please refer to the compound’s Material Safety Data Sheet (MSDS).

Eigenschaften

IUPAC Name |

4-amino-1-(4-phenylpiperazin-1-yl)butan-1-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O.2ClH/c15-8-4-7-14(18)17-11-9-16(10-12-17)13-5-2-1-3-6-13;;/h1-3,5-6H,4,7-12,15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEPKDJEGQVJEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1527830.png)

![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride](/img/structure/B1527834.png)

![2-[2-Amino(ethyl)-4-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1527839.png)

![1-[3-Amino-4-(ethylsulfonyl)phenyl]-3-pyrrolidinol](/img/structure/B1527846.png)